![molecular formula C19H22ClN3O2S B3322503 3-((3-Carboxypropyl)(methyl)amino)-7-(dimethylamino)phenothiazin-5-ium chloride CAS No. 146426-07-5](/img/structure/B3322503.png)
3-((3-Carboxypropyl)(methyl)amino)-7-(dimethylamino)phenothiazin-5-ium chloride
Overview
Description
3-(Carboxypropyl)(methyl)amino)-7-(dimethylamino)phenothiazin-5-ium chloride, also known as CP-724,714, is an orally active small-molecule inhibitor of the kinase enzyme that is involved in many cellular processes. It is a promising target for the development of novel drugs for the treatment of a variety of diseases including cancer, diabetes, and neurodegenerative diseases. CP-724,714 has been studied extensively in the laboratory and has shown promising results in preclinical studies.
Scientific Research Applications
3-((3-Carboxypropyl)(methyl)amino)-7-(dimethylamino)phenothiazin-5-ium chloride has been studied extensively in the laboratory and has shown promising results in preclinical studies. It has been used in studies of cell proliferation, apoptosis, and cell cycle regulation. It has also been used to study the regulation of gene expression and protein synthesis. In addition, it has been used to investigate the role of the kinase enzyme in the development of cancer, diabetes, and neurodegenerative diseases.
Mechanism of Action
3-((3-Carboxypropyl)(methyl)amino)-7-(dimethylamino)phenothiazin-5-ium chloride acts as an inhibitor of the kinase enzyme. It binds to the active site of the enzyme, blocking its activity. This prevents the enzyme from phosphorylating its substrates and thus prevents the downstream signaling pathways from being activated.
Biochemical and Physiological Effects
3-((3-Carboxypropyl)(methyl)amino)-7-(dimethylamino)phenothiazin-5-ium chloride has been shown to inhibit the growth of a variety of cancer cell lines in vitro. It has also been shown to inhibit the proliferation of endothelial cells and to induce apoptosis in a variety of cancer cell lines. In addition, it has been shown to reduce the expression of pro-inflammatory cytokines and to modulate the expression of genes involved in cell cycle regulation.
Advantages and Limitations for Lab Experiments
The major advantage of using 3-((3-Carboxypropyl)(methyl)amino)-7-(dimethylamino)phenothiazin-5-ium chloride in laboratory experiments is that it is an orally active small-molecule inhibitor of the kinase enzyme and thus can be administered easily. However, it is important to note that 3-((3-Carboxypropyl)(methyl)amino)-7-(dimethylamino)phenothiazin-5-ium chloride is a potent inhibitor and thus it should be used with caution. In addition, it should be used in combination with other drugs or agents to ensure that the desired effects are achieved.
Future Directions
The potential of 3-((3-Carboxypropyl)(methyl)amino)-7-(dimethylamino)phenothiazin-5-ium chloride as a drug for the treatment of a variety of diseases is still being explored. Future research should focus on the development of novel formulations of 3-((3-Carboxypropyl)(methyl)amino)-7-(dimethylamino)phenothiazin-5-ium chloride that can be used in clinical trials. In addition, further research should be conducted to investigate the potential of 3-((3-Carboxypropyl)(methyl)amino)-7-(dimethylamino)phenothiazin-5-ium chloride as an anti-inflammatory agent and to explore its potential as a therapeutic agent for the treatment of cancer and other diseases. Further research should also focus on the development of novel delivery systems for 3-((3-Carboxypropyl)(methyl)amino)-7-(dimethylamino)phenothiazin-5-ium chloride that can be used in clinical trials.
properties
IUPAC Name |
[7-[3-carboxypropyl(methyl)amino]phenothiazin-3-ylidene]-dimethylazanium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S.ClH/c1-21(2)13-6-8-15-17(11-13)25-18-12-14(7-9-16(18)20-15)22(3)10-4-5-19(23)24;/h6-9,11-12H,4-5,10H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSJOYOSTDIVHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)O)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-Carboxypropyl)(methyl)amino)-7-(dimethylamino)phenothiazin-5-ium chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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